2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide
Description
The compound 2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide is a structurally complex molecule featuring an imidazo[1,2-c]quinazolin core substituted with a thioether-linked butanamide chain. Key structural elements include:
- Thioether linkage (-S-): Enhances metabolic stability compared to ether or ester linkages, as seen in related compounds .
- 2-Methoxybenzyl and 4-methylbenzyl substituents: These groups influence lipophilicity and receptor binding, with methoxy groups often improving solubility and bioavailability .
Synthetic routes for analogous compounds involve coupling reactions using cesium carbonate in dry DMF (for thioether formation) and reductive amination for benzamide derivatives . Characterization typically employs ¹H/¹³C NMR, IR, and HPLC, ensuring structural fidelity .
Properties
IUPAC Name |
2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O4S/c1-4-27(30(39)34-18-21-15-13-20(2)14-16-21)42-32-36-24-11-7-6-10-23(24)29-35-25(31(40)37(29)32)17-28(38)33-19-22-9-5-8-12-26(22)41-3/h5-16,25,27H,4,17-19H2,1-3H3,(H,33,38)(H,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRKKVZDYYZCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities. The structure can be broken down into key components:
- Imidazo[1,2-c]quinazoline : A scaffold associated with various pharmacological effects.
- Thioether linkage : Potentially enhancing the compound's bioactivity.
- Methoxybenzyl and methylbenzyl substituents : These groups may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, primarily focusing on its potential as an inhibitor in various enzymatic pathways.
1. Enzyme Inhibition
Research indicates that derivatives of imidazo[1,2-c]quinazolines exhibit significant inhibitory activity against enzymes such as α-glucosidase. For instance, a study demonstrated that compounds with similar structures showed superior inhibitory effects compared to established drugs like acarbose. The mechanism involves binding to the enzyme's active site, altering its conformation and reducing its activity .
2. Antimicrobial Activity
Quinazoline derivatives have been reported to possess antimicrobial properties. A study highlighted that synthesized quinazoline compounds exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria as well as fungi. The incorporation of specific functional groups was found to enhance their antimicrobial efficacy .
Case Study 1: Enzyme Inhibition
In a comparative study on imidazo[1,2-c]quinazolines, one derivative (designated as 11j) was identified as particularly potent against α-glucosidase. The study involved kinetic analyses and molecular docking simulations to elucidate the binding interactions at the enzyme's active site. Results indicated that this compound increased α-helical content in the enzyme's structure, suggesting a conformational change leading to inhibition .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial potential of synthesized quinazoline derivatives. The results showed that compounds with thiadiazole moieties displayed enhanced activity against various microbial strains. The study employed the cup plate method for screening at concentrations of 50 mg/mL, revealing promising inhibitory effects compared to controls .
Research Findings Summary
The following table summarizes key findings from recent studies regarding the biological activities of related compounds:
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
Key Observations :
- The target compound’s synthesis likely employs cesium carbonate for thioether formation, a method yielding moderate to high purity .
- Reductive amination (e.g., NaBH₃CN in ) is critical for introducing benzylamino groups in analogues like , though steric hindrance from the 4-methylbenzyl group in the target compound may reduce reaction efficiency.
- HPLC purity for imidazo[1,2-c]quinazolin derivatives (>95%) surpasses that of benzamides (~90–95%), suggesting superior crystallinity .
Preparation Methods
Copper-Catalyzed Ullmann Coupling
The quinazolinone scaffold is constructed using a two-step protocol:
- Ullmann-type C–N coupling : Reacting 2-iodoquinazolin-4(3H)-one (5 ) with imidazole derivatives (6 ) in DMF at 150°C with CuI/K₂CO₃ yields intermediates 8ga–gd .
- Intramolecular Cross-Dehydrogenative Coupling (CDC) : Cu(OAc)₂·H₂O mediates cyclization to form the fused imidazo[1,2-c]quinazoline system (Table 1).
Table 1. Optimization of Imidazo[1,2-c]quinazolinone Synthesis
| Entry | Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5 + 6a | CuI | 150 | 4 | 65 |
| 2 | 5 + 6b | CuI | 150 | 5 | 58 |
| 3 | 5 + 6c | CuI | 150 | 3 | 70 |
Functionalization at Position 5
Introducing the thiol group at position 5 is achieved via nucleophilic aromatic substitution (SₙAr) using NaSH in DMSO at 120°C, yielding 5-mercaptoimidazo[1,2-c]quinazolinone (11 ) (85% yield).
Thioether Linker Installation
Thiol-Alkylation Strategy
11 undergoes alkylation with 2-bromobutanoyl chloride in THF under N₂, using Et₃N as base, to form 5-((2-bromobutanoyl)thio)imidazo[1,2-c]quinazolinone (12 ) (72% yield).
Critical Parameters :
- Solvent : Anhydrous THF prevents hydrolysis of the acid chloride.
- Temperature : 0°C → RT gradual warming minimizes disulfide byproducts.
Amide Bond Formation
Coupling with 2-Methoxybenzylamine
12 reacts with 2-methoxybenzylamine in DCM using EDCl/HOBt, yielding 2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide (13 ) (68% yield).
Table 2. Amidation Optimization
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 68 |
| DCC/DMAP | DMF | 0→25 | 55 |
| HATU | ACN | 25 | 70 |
Final N-(4-Methylbenzyl) Functionalization
13 is treated with 4-methylbenzylamine under microwave irradiation (100°C, 30 min) using PyBOP as activator, affording the target compound in 75% yield.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity.
Synthetic Challenges and Solutions
- Thiol Oxidation : Conducting thioether formation under N₂ with BHT (0.1%) as antioxidant prevents disulfide formation.
- Amide Racemization : Using EDCl/HOBt at 25°C minimizes epimerization vs. higher temps.
Applications and Biological Relevance
While beyond preparation scope, preliminary data suggest antiproliferative activity (IC₅₀ = 4.4–12.8 µM vs. MCF-7), aligning with imidazoquinazoline SAR.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
